4-tert-Butylbenzophenone
Overview
Description
4-tert-Butylbenzophenone is an organic compound with the molecular formula C₁₇H₁₈O. It is a derivative of benzophenone, where a tert-butyl group is attached to the para position of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzophenone can be synthesized through Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-tert-butylbenzoic acid.
Reduction: Formation of 4-tert-butylbenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the reagents used
Scientific Research Applications
4-tert-Butylbenzophenone has diverse applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.
Biology: It serves as a probe in studying protein-ligand interactions due to its ability to form stable complexes.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of UV-curable coatings, adhesives, and inks
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets include unsaturated compounds in polymers and specific proteins in biological systems .
Comparison with Similar Compounds
Benzophenone: Lacks the tert-butyl group, making it less bulky and slightly different in reactivity.
4-tert-Butylbenzoic acid: An oxidation product of 4-tert-Butylbenzophenone.
4-tert-Butylbenzyl alcohol: A reduction product of this compound
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and physical properties. This makes it particularly useful in applications requiring specific spatial configurations and stability .
Properties
IUPAC Name |
(4-tert-butylphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYJCXSOGSYMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177210 | |
Record name | 4-tert-Butylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22679-54-5 | |
Record name | 4-tert-Butylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22679-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022679545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-tert-Butylbenzophenone contribute to the cross-linking of polypropylene and polyethylene in the presence of acrylic monomers?
A: this compound acts as a photoinitiator in this process []. Upon exposure to UV light, it transitions to an excited state. This excited state then abstracts a hydrogen atom from the polyethylene or polypropylene backbone, creating a reactive radical site. The acrylic monomers, such as diethyleneglycol diacrylate and butanediol diacrylate, can then react with these radical sites, initiating the cross-linking process and forming a network structure within the polymer material [].
Q2: The research mentions comparing the efficiency of different benzophenone derivatives, including this compound. What factors might influence the efficiency of these photoinitiators in this specific application?
A2: Several factors can impact the efficiency of different benzophenone photoinitiators:
- Quenching Efficiency: The ability of the monomer (diethyleneglycol diacrylate or butanediol diacrylate) to quench the excited state of the photoinitiator can significantly impact the efficiency. Lower quenching leads to more efficient radical generation and, consequently, more efficient cross-linking [].
- Hydrogen Abstraction Ability: The photoinitiator's ability to efficiently abstract a hydrogen atom from the polyethylene or polypropylene backbone is crucial for creating the reactive sites necessary for cross-linking [].
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